Bucainide
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Overview
Description
Bucainide is a cardiac depressant (anti-arrhythmic).
Scientific Research Applications
Synthesis and Pharmacokinetics
- Synthesis and Analogs: Tocainide, an analog of bucainide, has seen research in its synthesis routes, enantioseparation methods, and pharmacological profile improvement. Such studies have focused on developing tocainide and its analogs with better pharmacological profiles for treating myotonias, despite adverse reactions leading to discontinued use of tocainide (Carocci et al., 2019).
Pharmacological Effects
Sodium Channel Blocking
Class I cardiac antiarrhythmic drugs, including bucainide analogs like lidocaine and mexiletine, play a crucial role in arrhythmia therapy. They work by blocking sodium currents, demonstrating a use-dependent block crucial for their effectiveness as antiarrhythmic drugs and local anesthetics (Sheets et al., 2010).
Antimyotonic Effects
The antimyotonic activity of tocainide, a bucainide analog, has been observed in the symptomatic treatment of myotonic syndromes. It reduces high-frequency action potential discharges typical of the disease by blocking voltage-gated sodium channels (Camerino et al., 2000).
Cardioversion and Sinus Rhythm Maintenance
Flecainide, another analog of bucainide, is used for cardioversion of recent-onset atrial fibrillation and sinus rhythm maintenance in paroxysmal atrial fibrillation, demonstrating its versatility in managing various arrhythmic conditions (Apostolakis et al., 2013).
Local Anesthetic Effects
Bucainide analogs like bupivacaine are used as local anesthetics. Research has focused on their systemic administration for relieving neuropathic pain, highlighting their analgesic efficacy when administered orally or parenterally (Challapalli et al., 2005).
Toxicity and Safety Profiles
- Cardiac and CNS Toxicity Studies: Studies on cardiac and CNS toxicity of local anesthetics, including bucainide analogs, have been conducted to assess their safety profiles. For instance, levobupivacaine, a single enantiomer of bupivacaine, has been introduced with a potentially reduced toxicity compared to bupivacaine, offering insights into the safety of these compounds (Gristwood, 2002).
Additional Research
- Crystallization and Structural Analysis: Research on bucain itself, a toxin structurally homologous to snake-venom muscarinic toxins, has been conducted. This includes crystallization and X-ray analysis to understand its structural properties, providing valuable information on its potential applications (Watanabe et al., 2002).
properties
CAS RN |
51481-62-0 |
---|---|
Product Name |
Bucainide |
Molecular Formula |
C21H35N3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |
InChI Key |
WRNQYBXJRPAGNS-DQRAZIAOSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ucainide bucainide maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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